molecular formula C22H22O5 B2996920 tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate CAS No. 5614-83-5

tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

Cat. No. B2996920
CAS RN: 5614-83-5
M. Wt: 366.413
InChI Key: VRKRHHLYUKYHTO-UHFFFAOYSA-N
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Description

Tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of neurological disorders. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the concentration of glutamate in the brain.

Scientific Research Applications

Environmental Remediation and Degradation Pathways

The study by Stefan, Mack, and Bolton (2000) on the degradation pathways during the treatment of methyl tert-butyl ether (MTBE) by the UV/H2O2 process provides insights into the potential environmental remediation applications of related compounds. The research highlights the effectiveness of advanced oxidation processes in breaking down MTBE into less harmful byproducts, suggesting a similar potential for the degradation of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in environmental settings. This application is crucial for mitigating pollution and enhancing water treatment methodologies (Stefan, Mack, & Bolton, 2000).

Synthetic Organic Chemistry

Shablykin, Merzhyievsky, and Shablykina (2017) explored the interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates, leading to the synthesis of complex organic compounds including chromene derivatives. Their work underlines the utility of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in synthetic organic chemistry, particularly in the synthesis of novel organic molecules with potential pharmaceutical applications (Shablykin, Merzhyievsky, & Shablykina, 2017).

Marine Drugs and Antitumor Research

Li, Wang, Luo, Wu, and their team (2013) conducted synthetic studies on potent marine drugs, focusing on the synthesis and crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, a key intermediate. This research highlights the application of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in the development of antitumor antibiotics, showcasing its relevance in medicinal chemistry for structural-activity relationship studies (Li, Wang, Luo, & Wu, 2013).

Catalytic Processes and Chemical Synthesis

The work by Ichimura, Arimitsu, and Kudo (1995) on the autocatalytic fragmentation of acetoacetate derivatives, including tert-butyl 2-methyl-2-(p-toluenesulfonyloxymethyl)acetoacetate, offers another application in catalytic processes. This research suggests the potential of tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate in facilitating acid proliferation in chemical syntheses, enhancing efficiency and selectivity in various organic reactions (Ichimura, Arimitsu, & Kudo, 1995).

properties

IUPAC Name

tert-butyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14-17-11-10-16(25-13-19(23)27-22(2,3)4)12-18(17)26-21(24)20(14)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKRHHLYUKYHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

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